molecular formula C8H5N3S B035190 2-Aminobenzo[d]thiazole-5-carbonitrile CAS No. 105314-08-7

2-Aminobenzo[d]thiazole-5-carbonitrile

Cat. No. B035190
M. Wt: 175.21 g/mol
InChI Key: ZYDVWUVIXJDLIV-UHFFFAOYSA-N
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Description

“2-Aminobenzo[d]thiazole-5-carbonitrile” is a chemical compound with the IUPAC name 2-amino-1,3-benzothiazole-5-carbonitrile . It has a molecular weight of 175.21 .


Molecular Structure Analysis

The InChI code for “2-Aminobenzo[d]thiazole-5-carbonitrile” is 1S/C8H5N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11) . This code provides a specific textual representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Aminobenzo[d]thiazole-5-carbonitrile” include a molecular weight of 175.21 . Unfortunately, specific information about its boiling point, melting point, and density was not found in the available resources.

Scientific Research Applications

Synthesis and Derivative Compounds

2-Aminobenzo[d]thiazole-5-carbonitrile and its derivatives have been extensively explored in the synthesis of various organic compounds. For example, Mohareb, Abdallah, and Ahmed (2017) demonstrated the synthesis of thiazole derivatives from a similar compound, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile, which were then evaluated for their cytotoxic effects against multiple cancer cell lines (Mohareb, Abdallah, & Ahmed, 2017). Additionally, Balwe, Shinde, and Jeong (2016) reported an iron-catalyzed, environmentally friendly synthesis of benzo[b][1,4]thiazine-4-carbonitrile using 2-aminobenzothiazole, highlighting the compound's utility in green chemistry (Balwe, Shinde, & Jeong, 2016).

Applications in Kinase Inhibition

A significant application of 2-Aminobenzo[d]thiazole-5-carbonitrile derivatives is in the development of kinase inhibitors. Foucourt et al. (2014) designed and synthesized thiazolo[5,4-f]quinazolines, using a derivative of 2-Aminobenzo[d]thiazole-5-carbonitrile, as inhibitors of the DYRK1A kinase, which has implications in Alzheimer’s disease (Foucourt et al., 2014).

Quantum Chemical Calculations

The compound has also been subject to quantum chemical calculations to understand its properties better. Oturak et al. (2017) performed experimental and quantum chemical calculations on 2-Amino-4,5,6,7-Tetrahydrobenzo[b]Thiophene-3-Carbonitrile, a closely related compound, to analyze its physical and chemical properties (Oturak et al., 2017).

Dye Synthesis

In the field of dye synthesis, Sabnis and Rangnekar (1989) utilized derivatives of 2-aminothiophene, which include structures similar to 2-Aminobenzo[d]thiazole-5-carbonitrile, to synthesize azo dyes with good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989).

Antimicrobial Activity

Further, compounds synthesized from 2-Aminobenzo[d]thiazole-5-carbonitrile have shown potential in antimicrobial applications. Heravi et al. (2020) synthesized a series of novel pyrano[2,3-d]thiazole-6-carbonitriles and evaluated their antimicrobial activity, demonstrating the compound's potential in developing new antimicrobial agents (Heravi, Hemmati, Nami, & Khalilzadeh, 2020).

Future Directions

The development of 2-aminothiazole derivatives, including “2-Aminobenzo[d]thiazole-5-carbonitrile”, is a promising area in anticancer drug discovery . The structural modification of 2-aminothiazole to pursue potent anticancers is an ongoing research area .

properties

IUPAC Name

2-amino-1,3-benzothiazole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3S/c9-4-5-1-2-7-6(3-5)11-8(10)12-7/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDVWUVIXJDLIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356295
Record name 2-Aminobenzo[d]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzo[d]thiazole-5-carbonitrile

CAS RN

105314-08-7
Record name 2-Aminobenzo[d]thiazole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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